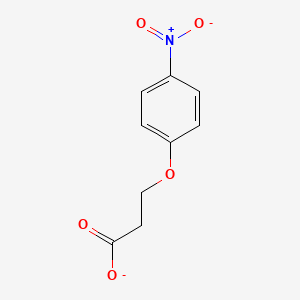
3-(4-Nitrophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenoxy)propanoate is an organic compound with the molecular formula C9H9NO5. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitrophenyl group attached to a propanoate moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Nitrophenoxy)propanoate typically involves the reaction of p-nitrophenol with an appropriate propanoic acid derivative. One common method is the reaction of p-nitrophenol with acrylic acid in the presence of a catalyst and under suitable reaction conditions. This method yields high purity and high yield of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process is optimized for efficiency, yield, and cost-effectiveness. The reaction is typically carried out in organic solvents, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Nitrophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is typically an amino derivative of the original compound.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs, including anti-cancer agents and antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Nitrophenoxy)propionic acid
- 3-(4-Nitrophenyl)propanoate
Comparison: 3-(4-Nitrophenoxy)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and can form a wider range of derivatives. Its applications in various fields, including medicine and industry, make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H8NO5- |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
3-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)/p-1 |
InChI-Schlüssel |
RRQDYEMTBDVXQY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


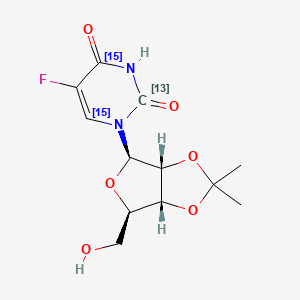
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
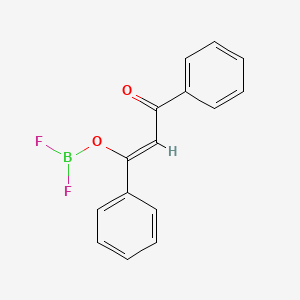
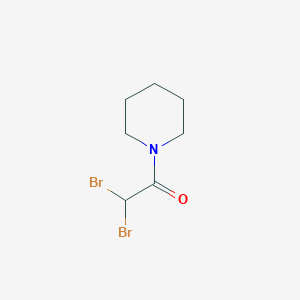
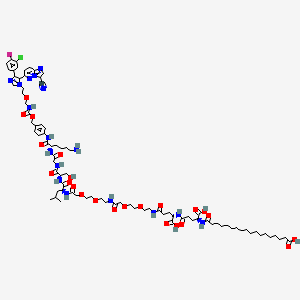
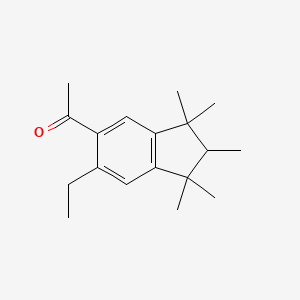
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
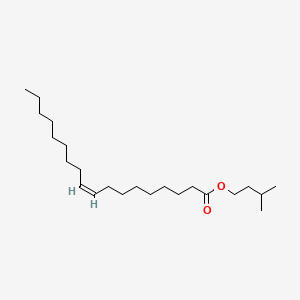

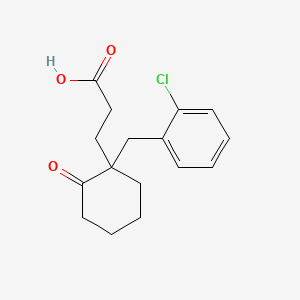
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
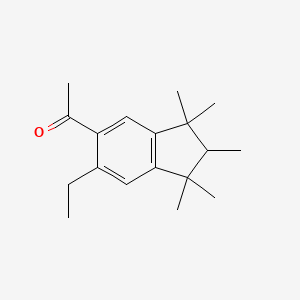
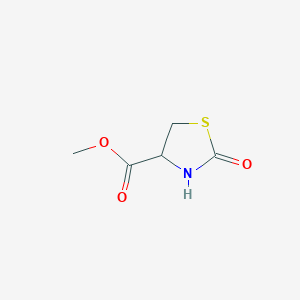
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
